Home > Products > Screening Compounds P85123 > 4-Phenyl-1-(prop-2-yn-1-yl)piperidine
4-Phenyl-1-(prop-2-yn-1-yl)piperidine - 58185-48-1

4-Phenyl-1-(prop-2-yn-1-yl)piperidine

Catalog Number: EVT-3282440
CAS Number: 58185-48-1
Molecular Formula: C14H17N
Molecular Weight: 199.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Phenyl-1-(prop-2-yn-1-yl)piperidine is an organic compound characterized by its unique structure, which combines a piperidine ring with a propynyl substituent and a phenyl group. This compound belongs to the class of alkynylpiperidines, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine is C₁₅H₁₉N, and it is recognized for its role in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.

Source and Classification

The compound can be found in various chemical databases such as PubChem and BenchChem, where it is categorized under alkynylpiperidines. It is synthesized through several established methodologies that involve the modification of piperidine derivatives with alkyne functionalities. Its classification falls within organic compounds, specifically those containing nitrogen heterocycles.

Synthesis Analysis

Methods

The synthesis of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine typically involves several key steps:

  1. Formation of the Piperidine Ring: This can be achieved through cyclization reactions starting from appropriate precursors like piperidine derivatives.
  2. Introduction of the Propynyl Group: The propynyl group is introduced via alkylation reactions using reagents such as propargyl bromide.
  3. Attachment of the Phenyl Moiety: This can be accomplished through electrophilic aromatic substitution or other coupling reactions.

Technical Details

The synthetic routes often require careful control of reaction conditions to optimize yield and purity. Catalysts may be employed to enhance reaction rates and selectivity, while purification techniques such as recrystallization or chromatography are essential for isolating the final product.

Molecular Structure Analysis

Structure

The molecular structure of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine features a six-membered piperidine ring with a phenyl group at one nitrogen atom and a propynyl group at the first carbon atom. The structural formula can be represented as follows:

C15H19N\text{C}_1\text{5H}_{1\text{9}N}

Data

Key structural data includes:

  • Molecular Weight: Approximately 233.32 g/mol.
  • InChI Key: A unique identifier that provides information about its structure.
Chemical Reactions Analysis

Reactions

4-Phenyl-1-(prop-2-yn-1-yl)piperidine can participate in various chemical reactions, including:

  1. Oxidation: This compound can be oxidized to form carbonyl compounds using agents like potassium permanganate.
  2. Reduction: Reduction processes can yield saturated derivatives using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can occur at the alkyne group, allowing for further functionalization.

Technical Details

The specific conditions for these reactions vary based on the desired outcome and the reagents used. For example, oxidation conditions must be carefully controlled to prevent overoxidation.

Mechanism of Action

Process

The mechanism of action for 4-Phenyl-1-(prop-2-yn-1-yl)piperidine is primarily linked to its interaction with biological targets:

  1. Enzyme Binding: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It can influence receptor activity, affecting cellular signaling pathways.
  3. Reactive Oxygen Species Generation: The compound has been noted to generate reactive oxygen species, leading to oxidative stress within cells.

Data

Research indicates that this compound's ability to interact with molecular targets may result in significant biological effects, including potential therapeutic benefits in treating neurological disorders.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Varies depending on solvent polarity; generally soluble in organic solvents.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various conditions (light, heat) must be assessed for practical applications.
  • Reactivity: Reactivity patterns depend on functional groups present in the molecule.

Relevant data regarding these properties can often be found in chemical literature and databases.

Applications

Scientific Uses

4-Phenyl-1-(prop-2-yn-1-yl)piperidine has several notable applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting neurological and psychiatric disorders.
  2. Drug Development: The compound's unique structure makes it valuable in developing new drugs with therapeutic effects.
  3. Catalysis: It is utilized in catalytic processes due to its ability to form stable complexes with transition metals.
Introduction and Research Significance

The molecular architecture of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine integrates two pharmacologically significant motifs: the 4-phenylpiperidine scaffold and the propargyl moiety. This hybrid structure exemplifies modern strategies in rational drug design, particularly for complex neurodegenerative disorders and pain conditions where single-target therapies often prove insufficient. Its chemical framework serves as a versatile template for generating multi-target directed ligands (MTDLs) capable of simultaneously modulating biologically relevant pathways. The scaffold’s significance lies in its demonstrated versatility across diverse receptor systems—including cholinesterases, monoamine oxidases, and sigma receptors—while maintaining favorable drug-like properties. Research into this specific chemotype has accelerated due to its balanced pharmacokinetic profile and capacity for targeted structural refinements, positioning it as a privileged structure in CNS drug discovery [2] [6] [7].

Pharmacophoric Features of 4-Phenylpiperidine Scaffolds

The 4-phenylpiperidine core is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutically active compounds. Its pharmacological versatility stems from several key physicochemical and structural properties:

  • Conformational Flexibility: The piperidine ring adopts multiple conformations (chair, boat, twist-boat), enabling optimal positioning of the C4-phenyl group for target engagement. This flexibility allows the scaffold to adapt to diverse binding pockets, from enzyme active sites to G-protein-coupled receptors. The equatorial orientation of the phenyl ring is often pharmacologically preferred due to enhanced steric complementarity with hydrophobic enzyme cavities [4] [8].

  • Electrostatic Profile: The basic nitrogen (pKₐ ~10) facilitates ion-dipole interactions with biological targets and enhances solubility via salt formation. Protonation at physiological pH enables formation of critical ionic bonds with aspartate or glutamate residues in target proteins, as observed in opioid receptor ligands where the protonated amine forms a salt bridge with D³·³² residue [4].

  • Spatial Arrangement: The para-axial disposition of the phenyl ring relative to the piperidine nitrogen creates a spatially defined pharmacophore. This arrangement mimics the endogenous neurotransmitter dopamine’s orientation, explaining the scaffold’s prevalence in CNS-targeted therapeutics. Structural studies reveal that a distance of 5.5-6.5 Å between the nitrogen and phenyl ring centroid is optimal for monoaminergic target engagement [4] [8].

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃) at the phenyl ring’s meta or para positions significantly enhance hydrophobic interactions within enzyme cavities. Recent SAR studies demonstrate that para-substituted derivatives exhibit 2.5-fold greater MAO-B inhibition compared to meta isomers due to superior accommodation within MAO-B’s narrow entrance cavity. Conversely, hydrophilic substituents like -OH diminish binding affinity in highly hydrophobic active sites [2] [6].

Table 1: Structure-Activity Relationship (SAR) of 4-Phenylpiperidine Derivatives

Structural FeatureBiological ImpactTarget Example
N-unsubstituted piperidineHigh μ-opioid receptor agonism (Ki < 100 nM)Pain management [4]
N-propargyl substitutionMAO-B inhibition (IC₅₀ 72.3 nM) and neuroprotectionAlzheimer’s disease [6]
para-Methoxy phenylEnhanced hydrophobic contact with MAO-B entrance cavityMAO-B inhibitors [6]
meta-Carbamate placementSuperior BChE inhibition (IC₅₀ 4.3 μM) vs para isomersDual MAO-B/BChE inhibitors [2]
Saturated ethylene linkerMaintained MAO-B inhibition (IC₅₀ 93.8 nM) with improved metabolic stabilityNeuroprotective agents [6]

Role of Propargyl Moieties in Bioactive Molecule Design

The propargyl group (-CH₂C≡CH) is a critical mechanism-based pharmacophore that confers unique biochemical properties beyond simple steric contributions:

  • Covalent Inhibition Capability: The electron-deficient triple bond enables propargylamines to act as Michael acceptors, facilitating covalent adduct formation with flavin adenine dinucleotide (FAD) cofactors in MAO-B. X-ray crystallographic studies confirm irreversible bond formation between the propargyl group’s terminal carbon and FAD’s N⁵ atom, permanently deactivating the enzyme. Time-dependent inhibition assays demonstrate this covalent mechanism occurs over 30-60 minutes, aligning with suicide substrate kinetics [2] [6].

  • Neuroprotective Effects: Independent of MAO inhibition, propargylamines upregulate anti-apoptotic Bcl-2 proteins and stabilize mitochondrial permeability transition pores. This neuroprotection is concentration-dependent (EC₅₀ ~10 μM) and involves activation of protein kinase C (PKC) and mitogen-activated protein (MAP) kinase pathways. Propargyl-containing compounds reduce oxidative stress by 40-60% in neuronal cell models challenged with amyloid-β or rotenone [6] [9].

  • Pharmacokinetic Enhancement: The propargyl group’s moderate lipophilicity (π ≈ 1.5) optimizes blood-brain barrier permeability without excessive logP values. Computational models indicate a 0.7-1.2 log unit increase in brain penetration compared to N-methyl analogs. Additionally, the terminal alkyne resists metabolic oxidation, enhancing in vivo stability—a key advantage over allylamine derivatives susceptible to CYP450-mediated degradation [3] [7].

  • Structural Versatility: The propargyl moiety serves as a synthetic handle for click chemistry applications. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables efficient generation of triazole-containing analogs for SAR exploration. This bioorthogonal reaction has produced libraries with nanomolar sigma receptor affinities (Kᵢ = 1.45 nM for σ₁R), demonstrating the propargyl group’s utility in chemical diversification [3] [7].

Therapeutic Relevance in Multifactorial Diseases

The 4-phenyl-1-(prop-2-yn-1-yl)piperidine scaffold demonstrates exceptional promise in addressing complex, multifactorial pathologies through multi-target engagement:

  • Alzheimer’s Disease Pathology: Derivatives exhibit balanced inhibition of human MAO-B (IC₅₀ = 4.3 μM) and butyrylcholinesterase (IC₅₀ = 8.5 μM), addressing both oxidative stress and cholinergic deficits simultaneously. This dual activity is critical given BChE’s compensatory rise in late-stage AD (up to 90% activity increase). Molecular docking confirms simultaneous occupation of MAO-B’s entrance cavity and BChE’s catalytic site, with carbamate-forming derivatives covalently modifying BChE’s Ser198 residue [2] [6].

  • Neuropathic Pain Management: Structural analogs demonstrate high σ₁ receptor affinity (Kᵢ = 1.45 nM) with 290-fold selectivity over σ₂ receptors. σ₁ antagonists reverse sensory hypersensitivity in neuropathic pain models by inhibiting central sensitization pathways. The propargyl-linked pyridine derivatives additionally inhibit acetylcholinesterase (IC₅₀ = 13 nM), potentially augmenting cholinergic analgesia while reducing neuroinflammation [7].

  • Multi-Target Directed Ligand (MTDL) Strategy: The scaffold enables rational incorporation of complementary pharmacophores:

  • Carbamate groups impart additional BChE inhibitory activity
  • Phenolic hydroxyls enhance antioxidant capacity
  • Extended hydrophobic substituents augment sigma receptor affinityThis modular design addresses AD’s cholinergic, amyloidogenic, oxidative, and metabolic impairments within a single molecular entity [2] [6] [7].

Table 2: Key Therapeutic Applications of 4-Phenyl-1-(prop-2-yn-1-yl)piperidine Derivatives

Biological ActivityRepresentative CompoundPotencyTherapeutic Application
MAO-B inhibitionCompound 6 [6]IC₅₀ = 72.3 ± 7.5 nMNeurodegeneration prevention
Butyrylcholinesterase inhibitionCompound 15 [6]IC₅₀ = 8.5 ± 0.9 µMCholinergic enhancement in AD
σ₁ receptor antagonismCompound 5 [7]Kᵢ = 1.45 ± 0.43 nMNeuropathic pain management
AChE inhibitionPyridine derivative [7]IC₅₀ = 13 nMCognitive enhancement
Dual MAO-B/BChE inhibitionCompound 15 [2]IC₅₀ = 4.3 µM (MAO-B)Multi-target Alzheimer therapy

Historical Development and Key Structural Innovations

The evolution of 4-phenyl-1-(prop-2-yn-1-yl)piperidine reflects iterative refinements driven by structure-based drug design:

  • Origins in Analgesic Chemistry: Early 4-phenylpiperidines (e.g., meperidine, 1939) established the scaffold’s CNS activity. The 1970s saw N-phenethyl substitutions enhancing μ-opioid affinity (Kᵢ < 1 nM), though with addictive potential. This period established critical SAR: small N-alkyl groups maintained receptor binding, while bulky substituents diminished efficacy [4].

  • Propargyl Incorporation Era (1990s): Inspired by rasagiline’s neuroprotective effects, medicinal chemists incorporated propargyl into piperidines. Initial compounds showed irreversible MAO-B inhibition (IC₅₀ ~100 nM) but lacked cholinesterase activity. The propargyl attachment required precise alkyl chain lengths—shorter links (< 2 carbons) reduced MAO-B affinity 10-fold due to improper FAD positioning [6] [9].

  • Carbamate Hybridization (2010s): Strategic addition of meta-carbamate groups (e.g., compound 15) enabled dual MAO-B/BChE inhibition. Synthetic routes involved:

  • Wittig reaction to form styryl intermediates
  • Catalytic hydrogenation for saturated analogs
  • BBr₃-mediated demethylation to phenols
  • Carbamoylation with phenyl isocyanatesThis innovation addressed AD’s multifactorial nature but introduced steric challenges that reduced MAO-B potency 100-fold compared to non-carbamoylated analogs [2] [6].
  • Contemporary Innovations (2020–Present):
  • Pyridine Integration: Fusion with 2-aminopyridine cores yielded σ₁ antagonists (Kᵢ = 1.45 nM) with AChE inhibitory activity, validated in neuropathic pain models
  • Click Chemistry Derivatives: Cu(I)-catalyzed triazole formation from propargyl precursors generated compounds with balanced σ₁/σ₂ affinity (Kᵢ ~3 nM)
  • Covalent Docking Optimization: Structure-based design minimized steric clashes in MAO-B by optimizing carbamate positioning (meta > para) [3] [7].

Table 3: Evolution of Key 4-Phenylpiperidine Derivatives

GenerationRepresentative StructureKey InnovationTherapeutic Advance
1st (1930s)4-Phenylpiperidine (no N-substituent)Basic scaffold identificationOpioid analgesia
2nd (1970s)N-Phenethyl derivativesEnhanced μ-receptor bindingImproved analgesic potency
3rd (1990s)N-Propargyl analogsIrreversible MAO-B inhibitionNeurodegeneration protection
4th (2010s)meta-Carbamate hybridsDual MAO-B/BChE inhibitionMulti-target Alzheimer therapy
5th (2020s)Pyridine-propargyl conjugatesσ₁ antagonism with AChE inhibitionNeuropathic pain & cognitive benefits

Comprehensive Compound List

The following compounds referenced throughout this analysis represent structurally diverse derivatives of the 4-phenyl-1-(prop-2-yn-1-yl)piperidine scaffold:

  • Compound 6: (E)-1-(4-Methoxystyryl)-4-(prop-2-yn-1-yl)piperidine (MAO-B IC₅₀ = 72.3 nM) [6]
  • Compound 7: 1-(4-Methoxyphenethyl)-4-(prop-2-yn-1-yl)piperidine (MAO-B IC₅₀ = 93.8 nM) [6]
  • Compound 15: meta-N-Ethyl-N-methylcarbamate derivative (MAO-B IC₅₀ = 4.3 µM; BChE IC₅₀ = 8.5 µM) [2] [6]
  • Compound 5: 2-{[2-(1-Benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (σ₁ Kᵢ = 1.45 nM) [7]
  • Mu-opioid agonists: N-Phenethyl-4-phenylpiperidines (μ Kᵢ < 100 nM) [4]

These compounds exemplify the scaffold’s versatility and its capacity for targeted structural modifications to achieve specific pharmacological objectives.

Properties

CAS Number

58185-48-1

Product Name

4-Phenyl-1-(prop-2-yn-1-yl)piperidine

IUPAC Name

4-phenyl-1-prop-2-ynylpiperidine

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

InChI

InChI=1S/C14H17N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h1,3-7,14H,8-12H2

InChI Key

REDJVUDALWKHLZ-UHFFFAOYSA-N

SMILES

C#CCN1CCC(CC1)C2=CC=CC=C2

Canonical SMILES

C#CCN1CCC(CC1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.